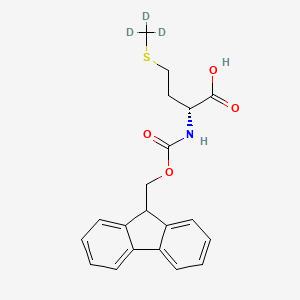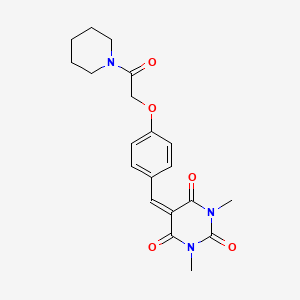
Sulthiame-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulthiame-d4 is a deuterated form of Sulthiame, a compound known for its use as an antiepileptic agent. This compound is chemically represented as C10H10D4N2O4S2 and has a molecular weight of 294.38 . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sulthiame-d4 would likely follow similar principles as those used in the synthesis of other deuterated compounds. This includes the use of specialized equipment and controlled environments to ensure the incorporation of deuterium atoms. The production process must also comply with regulatory standards to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sulthiame-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Sulthiame-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Sulthiame in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulthiame.
Industry: Applied in the development of new drugs and therapeutic agents
Mecanismo De Acción
Sulthiame-d4, like Sulthiame, acts as a carbonic anhydrase inhibitor. This inhibition leads to a reduction in the availability of bicarbonate ions, which in turn affects the neuronal excitability and helps in controlling seizures. The molecular targets of this compound include carbonic anhydrase isoenzymes, which play a crucial role in the regulation of pH and ion balance in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of epilepsy and glaucoma.
Topiramate: An antiepileptic drug that also inhibits carbonic anhydrase but has a broader spectrum of action.
Zonisamide: A sulfonamide anticonvulsant that shares some structural similarities with Sulthiame.
Uniqueness of Sulthiame-d4
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Propiedades
Fórmula molecular |
C10H14N2O4S2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
Clave InChI |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N2CCCCS2(=O)=O)[2H])[2H])S(=O)(=O)N)[2H] |
SMILES canónico |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)







![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)

![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)


